molecular formula C14H18N2O4 B2813506 2-[[(2S,6R)-2,6-Dimethylmorpholine-4-carbonyl]amino]benzoic acid CAS No. 1921239-77-1

2-[[(2S,6R)-2,6-Dimethylmorpholine-4-carbonyl]amino]benzoic acid

Cat. No.: B2813506
CAS No.: 1921239-77-1
M. Wt: 278.308
InChI Key: CVUIQLJNLKJSDU-AOOOYVTPSA-N
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Description

2-[[(2S,6R)-2,6-Dimethylmorpholine-4-carbonyl]amino]benzoic acid is a complex organic compound with a unique structure that combines a morpholine ring with a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(2S,6R)-2,6-Dimethylmorpholine-4-carbonyl]amino]benzoic acid typically involves the reaction of 2,6-dimethylmorpholine with a benzoic acid derivative under specific conditions. One common method is the condensation reaction, where the morpholine derivative is reacted with a benzoic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[[(2S,6R)-2,6-Dimethylmorpholine-4-carbonyl]amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzoic acid moiety or the morpholine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[[(2S,6R)-2,6-Dimethylmorpholine-4-carbonyl]amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[[(2S,6R)-2,6-Dimethylmorpholine-4-carbonyl]amino]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[(2S,6R)-2,6-Dimethylmorpholine-4-carbonyl]amino]benzoic acid methyl ester
  • This compound ethyl ester

Uniqueness

This compound is unique due to its specific combination of a morpholine ring and a benzoic acid moiety, which imparts distinct chemical and biological properties. Compared to its esters, the acid form may exhibit different solubility, reactivity, and biological activity, making it suitable for specific applications.

Properties

IUPAC Name

2-[[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-9-7-16(8-10(2)20-9)14(19)15-12-6-4-3-5-11(12)13(17)18/h3-6,9-10H,7-8H2,1-2H3,(H,15,19)(H,17,18)/t9-,10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUIQLJNLKJSDU-AOOOYVTPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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